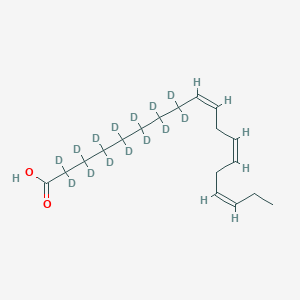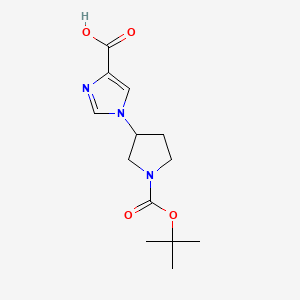
2,3-Dichloro-6-iodoquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H3Cl2IN2. It is a derivative of quinoxaline, a bicyclic aromatic compound containing a benzene ring fused to a pyrazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method includes the regioselective lithiation of 2,3-dichloroquinoxaline using a base such as 2,2,6,6-tetramethylpiperidyl lithium (TMPLi). The lithiated intermediate is then quenched with iodine to introduce the iodine atom at the 6-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar regioselective lithiation and halogenation reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloro-6-iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Cross-Coupling Reactions: Palladium-catalyzed coupling reactions with reagents like aryl boronic acids or alkynes are common.
Major Products:
Substituted Quinoxalines: Products with various functional groups replacing the chlorine atoms.
Coupled Products: Complex molecules formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-6-iodoquinoxaline has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of fluorescent dyes and other materials with unique optical properties.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-6-iodoquinoxaline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloroquinoxaline: Lacks the iodine atom at the 6-position, making it less versatile in cross-coupling reactions.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with different chemical properties and applications.
Uniqueness: 2,3-Dichloro-6-iodoquinoxaline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of functionalized quinoxaline derivatives .
Eigenschaften
IUPAC Name |
2,3-dichloro-6-iodoquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFQXPQQAOODT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(C(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
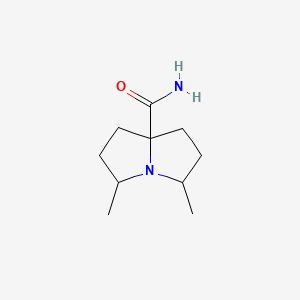
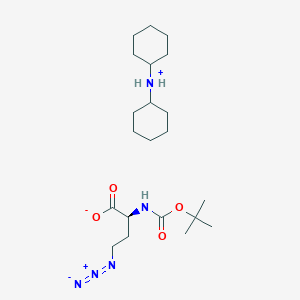

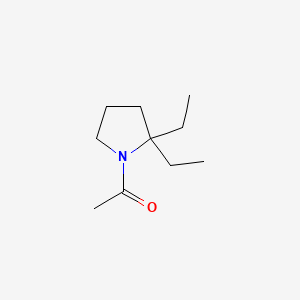
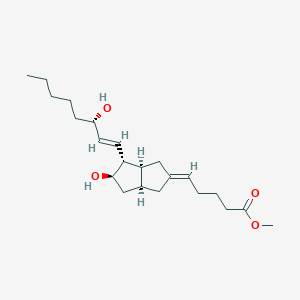
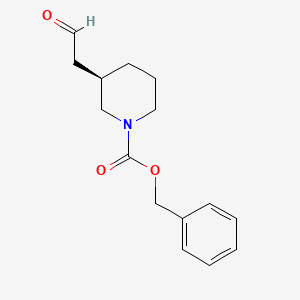

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)


